molecular formula C17H17NO3 B14570455 2-{(E)-[3-(5-Oxocyclohexa-1,3-dien-1-yl)butylidene]amino}benzoic acid CAS No. 61482-58-4

2-{(E)-[3-(5-Oxocyclohexa-1,3-dien-1-yl)butylidene]amino}benzoic acid

Cat. No.: B14570455
CAS No.: 61482-58-4
M. Wt: 283.32 g/mol
InChI Key: SRJDOTWCJNGANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-[3-(5-Oxocyclohexa-1,3-dien-1-yl)butylidene]amino}benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a butylideneamino group and a cyclohexa-1,3-dien-1-yl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[3-(5-Oxocyclohexa-1,3-dien-1-yl)butylidene]amino}benzoic acid typically involves a multi-step process. One common method includes the condensation of 5-oxocyclohexa-1,3-dien-1-yl butanal with 2-aminobenzoic acid under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[3-(5-Oxocyclohexa-1,3-dien-1-yl)butylidene]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-{(E)-[3-(5-Oxocyclohexa-1,3-dien-1-yl)butylidene]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{(E)-[3-(5-Oxocyclohexa-1,3-dien-1-yl)butylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[3-(5-Oxocyclohexa-1,3-dien-1-yl)butylidene]amino}benzoic acid
  • This compound derivatives
  • Other benzoic acid derivatives with similar structures

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

61482-58-4

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

2-[3-(5-oxocyclohexa-1,3-dien-1-yl)butylideneamino]benzoic acid

InChI

InChI=1S/C17H17NO3/c1-12(13-5-4-6-14(19)11-13)9-10-18-16-8-3-2-7-15(16)17(20)21/h2-8,10,12H,9,11H2,1H3,(H,20,21)

InChI Key

SRJDOTWCJNGANR-UHFFFAOYSA-N

Canonical SMILES

CC(CC=NC1=CC=CC=C1C(=O)O)C2=CC=CC(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.